molecular formula C11H12N2O2 B14128752 5-(4-Methoxyphenyl)-3-methylisoxazol-4-amine

5-(4-Methoxyphenyl)-3-methylisoxazol-4-amine

Cat. No.: B14128752
M. Wt: 204.22 g/mol
InChI Key: DGFWYFKRXWXNAR-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-methylisoxazol-4-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This particular compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-methylisoxazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with acetoacetic ester, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methylisoxazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-methylisoxazol-4-amine has found applications in several areas of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-methylisoxazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

Compared to similar compounds, 5-(4-Methoxyphenyl)-3-methylisoxazol-4-amine exhibits unique structural features that influence its reactivity and potential applications. The presence of the isoxazole ring imparts distinct electronic and steric properties, making it a valuable compound for specific research and industrial purposes.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-1,2-oxazol-4-amine

InChI

InChI=1S/C11H12N2O2/c1-7-10(12)11(15-13-7)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3

InChI Key

DGFWYFKRXWXNAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1N)C2=CC=C(C=C2)OC

Origin of Product

United States

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